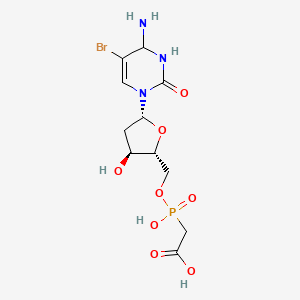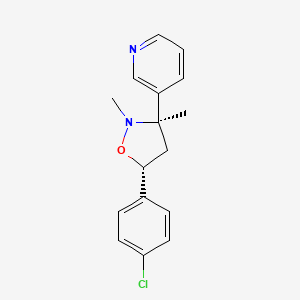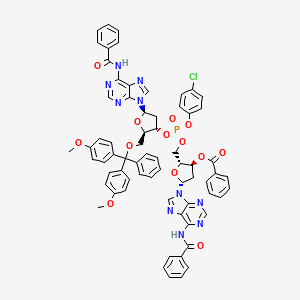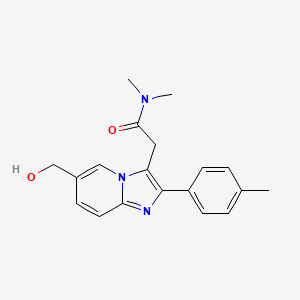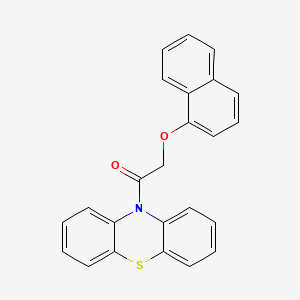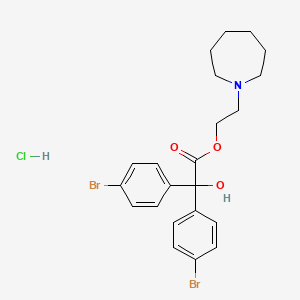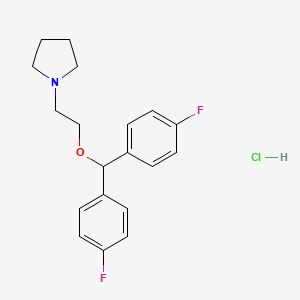
Pallidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pallidine is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a steroid glycoside, which means it is a compound that consists of a steroid linked to a sugar molecule. This combination of structures allows this compound to exhibit a range of biological activities, making it a subject of study in chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pallidine involves several steps, typically starting with the extraction of the steroid backbone from natural sources. The steroid is then chemically modified to attach the glycoside moiety. This process often involves the use of specific catalysts and reagents to ensure the correct attachment of the sugar molecule to the steroid structure .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The final product is then purified using techniques such as chromatography to remove any impurities .
化学反应分析
Types of Reactions: Pallidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to study its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
科学研究应用
Pallidine has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study steroid glycosides and their reactivity. In biology, this compound is studied for its potential effects on cellular processes and its role in signaling pathways. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, this compound is used in the development of new materials and as a precursor for the synthesis of other compounds .
作用机制
The mechanism of action of Pallidine involves its interaction with specific molecular targets in the body. These targets include enzymes and receptors that are involved in various biological processes. This compound exerts its effects by binding to these targets and modulating their activity, which can lead to changes in cellular function and signaling pathways .
相似化合物的比较
Pallidine is unique among steroid glycosides due to its specific structure and the presence of certain functional groups. Similar compounds include other steroid glycosides such as digitoxin and ouabain, which also exhibit biological activity. this compound’s unique structure allows it to interact with different molecular targets and exhibit distinct biological effects .
Conclusion
This compound is a compound of significant interest due to its unique properties and potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action are well-studied, and it continues to be a subject of research for its potential therapeutic and industrial uses.
属性
CAS 编号 |
25650-75-3 |
|---|---|
分子式 |
C19H21NO4 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
(1S,9S)-5-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-19-10-18(24-3)16(22)8-13(19)14(20)6-11-7-15(21)17(23-2)9-12(11)19/h7-10,14,21H,4-6H2,1-3H3/t14-,19-/m0/s1 |
InChI 键 |
FBCNBECEGOCMPI-LIRRHRJNSA-N |
手性 SMILES |
CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=CC(=C(C=C34)OC)O)OC |
规范 SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


